Se-(4-phenylbenzoyl)selanyl 4-phenylbenzenecarboselenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Se-(4-phenylbenzoyl)selanyl 4-phenylbenzenecarboselenoate is an organoselenium compound characterized by the presence of selenium atoms bonded to aromatic rings.
Preparation Methods
The synthesis of Se-(4-phenylbenzoyl)selanyl 4-phenylbenzenecarboselenoate typically involves the formation of C–Se bonds. One common method is the reaction of selenium reagents with aromatic compounds under specific conditions. For example, the reduction of diselenides followed by nucleophilic substitution reactions can be used to introduce selenium into the aromatic framework . Industrial production methods may involve multi-step synthesis processes, including the use of selenium dioxide or selenous acid as starting materials .
Chemical Reactions Analysis
Se-(4-phenylbenzoyl)selanyl 4-phenylbenzenecarboselenoate undergoes various chemical reactions, including:
Reduction: Reduction of diselenides to selenols, which can then participate in nucleophilic substitution reactions.
Substitution: Nucleophilic substitution reactions involving selenium compounds are common, where selenium acts as a nucleophile.
Common reagents used in these reactions include sodium borohydride for reduction and halogenating agents for substitution reactions . Major products formed from these reactions include selenides, selenoxides, and diselenides .
Scientific Research Applications
Se-(4-phenylbenzoyl)selanyl 4-phenylbenzenecarboselenoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Se-(4-phenylbenzoyl)selanyl 4-phenylbenzenecarboselenoate involves its interaction with molecular targets through the formation of selenium bonds. Selenium compounds are known to modulate redox reactions and can interact with biological molecules, influencing cellular pathways and providing antioxidant effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Se-(4-phenylbenzoyl)selanyl 4-phenylbenzenecarboselenoate can be compared with other organoselenium compounds such as:
Benzeneselenol (PhSeH): Known for its higher acidity and reactivity compared to thiophenol.
Diphenyldiselenide: A common precursor for various selenium-containing compounds.
Phenylselanyl halides: Used as sources of “PhSe+” in organic synthesis.
Properties
CAS No. |
112561-24-7 |
---|---|
Molecular Formula |
C26H18O2Se2 |
Molecular Weight |
520.4 g/mol |
IUPAC Name |
Se-(4-phenylbenzoyl)selanyl 4-phenylbenzenecarboselenoate |
InChI |
InChI=1S/C26H18O2Se2/c27-25(23-15-11-21(12-16-23)19-7-3-1-4-8-19)29-30-26(28)24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18H |
InChI Key |
NWZHIBQRTHUYRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)[Se][Se]C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.